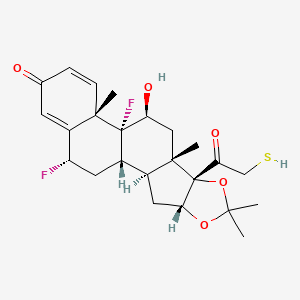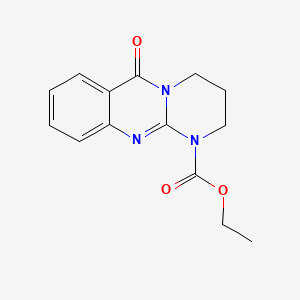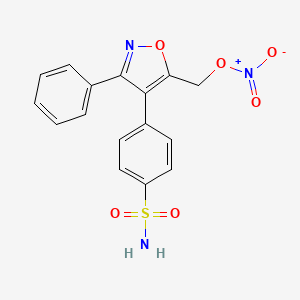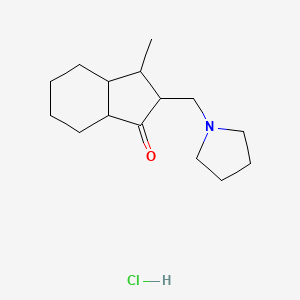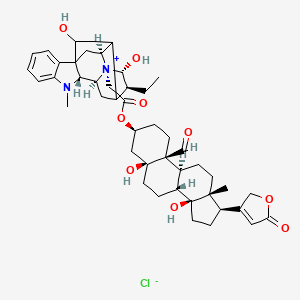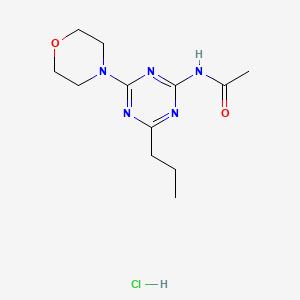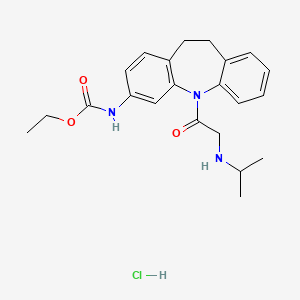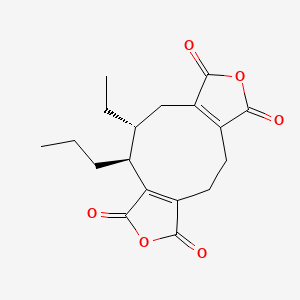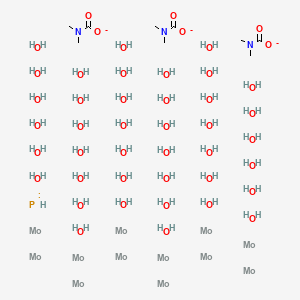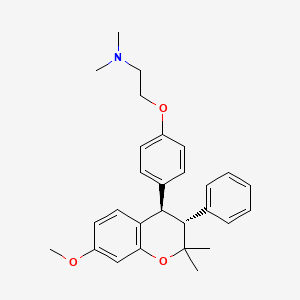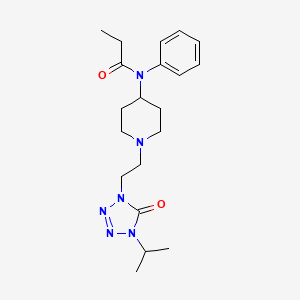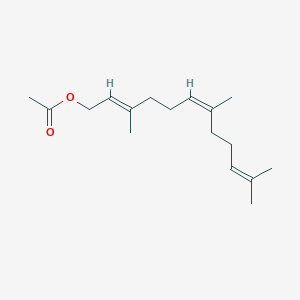![molecular formula C27H36N4O8 B12773172 (E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate CAS No. 84916-34-7](/img/structure/B12773172.png)
(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including a pyrrolidine ring, a piperazine ring, and a cyclohexane carboxylate moiety, making it a versatile molecule for chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as (E)-but-2-enedioic acid, pyrrolidine-2,5-dione, 4-pyridin-2-ylpiperazine, and cyclohexanecarboxylic acid.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using large reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine rings.
Reduction: Reduction reactions can target the double bonds and carbonyl groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or alkyl halides under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted piperazine or pyridine derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Potential use as a scaffold for designing new pharmaceuticals targeting specific enzymes or receptors.
Biochemical Studies: Used in studying enzyme mechanisms and protein-ligand interactions.
Medicine
Therapeutics: Investigated for its potential therapeutic effects in treating diseases such as cancer or neurological disorders.
Diagnostics: Utilized in the development of diagnostic agents for imaging and disease detection.
Industry
Material Science: Employed in the synthesis of polymers and advanced materials.
Agriculture: Used in the development of agrochemicals for pest control and crop protection.
作用機序
The compound exerts its effects through interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The pyrrolidine and piperazine rings facilitate binding to these targets, while the cyclohexanecarboxylate moiety enhances the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- **(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] acetate
- **(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] benzoate
Uniqueness
Functional Diversity: The presence of multiple functional groups allows for a wide range of chemical reactions and biological interactions.
Stability: The cyclohexanecarboxylate moiety provides enhanced stability compared to similar compounds.
Bioavailability: Improved bioavailability due to the specific arrangement of functional groups.
This compound’s unique combination of functional groups and structural features makes it a valuable molecule for various scientific and industrial applications.
特性
CAS番号 |
84916-34-7 |
|---|---|
分子式 |
C27H36N4O8 |
分子量 |
544.6 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C23H32N4O4.C4H4O4/c28-21-9-10-22(29)27(21)17-19(31-23(30)18-6-2-1-3-7-18)16-25-12-14-26(15-13-25)20-8-4-5-11-24-20;5-3(6)1-2-4(7)8/h4-5,8,11,18-19H,1-3,6-7,9-10,12-17H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
VSFMELQCNYRJMG-WLHGVMLRSA-N |
異性体SMILES |
C1CCC(CC1)C(=O)OC(CN2CCN(CC2)C3=CC=CC=N3)CN4C(=O)CCC4=O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1CCC(CC1)C(=O)OC(CN2CCN(CC2)C3=CC=CC=N3)CN4C(=O)CCC4=O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


